Selatogrel

Description

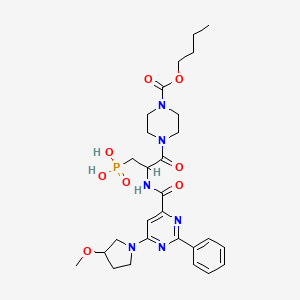

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

a P2Y12 receptor antagonist; structure in first source

Propriétés

Numéro CAS |

1159500-34-1 |

|---|---|

Formule moléculaire |

C28H39N6O8P |

Poids moléculaire |

618.6 g/mol |

Nom IUPAC |

[(2R)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid |

InChI |

InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m0/s1 |

Clé InChI |

FYXHWMQPCJOJCH-GMAHTHKFSA-N |

SMILES isomérique |

CCCCOC(=O)N1CCN(CC1)C(=O)[C@H](CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@@H](C4)OC |

SMILES canonique |

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ACT-246475; ACT 246475; ACT246475; Selatogrel. |

Origine du produit |

United States |

Foundational & Exploratory

Selatogrel's Mechanism of Action on the P2Y12 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selatogrel (formerly ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2] Administered subcutaneously, it demonstrates a rapid onset of action, making it a promising therapeutic agent for acute thrombotic events such as myocardial infarction.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its pharmacological activity.

Introduction to the P2Y12 Receptor and Platelet Aggregation

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its endogenous ligand, adenosine diphosphate (ADP), upon binding, initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. Consequently, antagonism of the P2Y12 receptor is a well-established strategy for antiplatelet therapy.

This compound is a 2-phenylpyrimidine-4-carboxamide analog that distinguishes itself from other P2Y12 inhibitors through its reversible binding, rapid onset, and potent inhibitory effects. Unlike irreversible antagonists such as clopidogrel and prasugrel, this compound's effects are transient, offering a wider therapeutic window.

Molecular Mechanism of Action

This compound functions as a direct, competitive antagonist at the P2Y12 receptor. Binding studies have confirmed that it competes with ADP for the same binding site. Furthermore, recent research has characterized this compound as an inverse agonist. This means that not only does it block the action of ADP, but it also reduces the basal, constitutive activity of the P2Y12 receptor, promoting an inactive receptor conformation.

Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the Gi alpha subunit of the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. The G beta-gamma subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This entire cascade culminates in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

This compound, by blocking the P2Y12 receptor, prevents this signaling cascade, thereby maintaining high intracellular cAMP levels, promoting VASP phosphorylation, and inhibiting the activation of the GPIIb/IIIa receptor.

Caption: P2Y12 Receptor Signaling Pathway and this compound Inhibition.

Pharmacodynamics and Efficacy

This compound's pharmacodynamic profile is characterized by a rapid, potent, and reversible inhibition of platelet aggregation.

Quantitative Data

The following tables summarize the key pharmacodynamic parameters of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Condition | Reference |

| IC50 | 8 nM | Human | Platelet Aggregation | |

| Kd | 3.5 nM | Human | Reversible Binding |

Table 2: Clinical Pharmacodynamic Effects of this compound

| Dose | Time Point | Parameter | Value | Patient Population | Reference |

| 8 mg (s.c.) | 15 min | PRU (median) | 51 | Acute Myocardial Infarction | |

| 16 mg (s.c.) | 15 min | PRU (median) | 9 | Acute Myocardial Infarction | |

| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 91% | Acute Myocardial Infarction | |

| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 96% | Acute Myocardial Infarction | |

| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 89% | Acute Myocardial Infarction | |

| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 90% | Acute Myocardial Infarction |

PRU: P2Y12 Reaction Units

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a series of in vitro and ex vivo experiments.

Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the P2Y12 receptor.

Methodology:

-

Preparation of Platelet Membranes: Human platelets are isolated from whole blood by centrifugation. The platelet-rich plasma is then ultracentrifuged to pellet the platelets. The platelet pellet is resuspended and lysed to isolate the cell membranes containing the P2Y12 receptors.

-

Radioligand Binding: A radiolabeled form of this compound (e.g., [3H]-selatogrel) is incubated with the prepared platelet membranes at various concentrations.

-

Competition Binding: To determine the specificity of binding, a parallel experiment is conducted where a known P2Y12 antagonist is added in excess to displace the radiolabeled this compound.

-

Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.

-

Data Analysis: The binding data are analyzed using Scatchard analysis or non-linear regression to calculate the dissociation constant (Kd).

Platelet Aggregation Assay (Light Transmittance Aggregometry)

Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.

-

Instrumentation: A light transmittance aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and stirred continuously at 37°C. A baseline light transmittance is established.

-

Inhibitor Incubation: this compound at various concentrations is added to the PRP and incubated for a specified period.

-

Agonist Addition: ADP is added to induce platelet aggregation.

-

Measurement: The change in light transmittance is recorded over time as the platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is then calculated.

Caption: Workflow for Light Transmittance Aggregometry.

VerifyNow P2Y12 Assay

Objective: To assess the level of P2Y12 receptor blockade in whole blood.

Methodology:

-

Principle: The VerifyNow system is a point-of-care, cartridge-based assay that measures platelet-induced aggregation. The P2Y12 cartridge contains ADP and prostaglandin E1 (to reduce the contribution of P2Y1 receptors).

-

Sample Collection: A whole blood sample is collected in a Greiner Bio-One 3.2% sodium citrate vacuum tube.

-

Assay Procedure: The blood sample is dispensed into the assay cartridge, which is then inserted into the VerifyNow instrument.

-

Measurement: The instrument measures the rate and extent of platelet aggregation by detecting the agglutination of fibrinogen-coated beads with activated platelets.

-

Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

Conclusion

This compound is a novel P2Y12 receptor antagonist with a distinct pharmacological profile. Its reversible, competitive antagonism and inverse agonist properties, combined with a rapid and potent inhibition of platelet aggregation, position it as a significant advancement in antiplatelet therapy. The subcutaneous route of administration further enhances its utility in the acute setting. The data and methodologies presented in this guide provide a comprehensive overview of this compound's mechanism of action, offering valuable insights for researchers and clinicians in the field of cardiovascular medicine.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subcutaneous this compound Inhibits Platelet Aggregation in Patients With Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Selatogrel (ACT-246475): A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selatogrel, also known as ACT-246475, is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3][4] Developed as a subcutaneously administered agent, this compound is under investigation for the acute treatment of myocardial infarction, aiming to provide rapid and effective antiplatelet effects.[5] This technical guide provides an in-depth overview of this compound's chemical properties, a plausible synthetic route based on published literature, its mechanism of action, and key preclinical and clinical experimental protocols.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid. Its structure is characterized by a central phosphonic acid-containing amino acid core, linked to a piperazine carbamate moiety and a substituted 2-phenylpyrimidine-4-carboxamide group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid | |

| Synonyms | ACT-246475 | |

| CAS Number | 1159500-34-1 | |

| Chemical Formula | C28H39N6O8P | |

| Molecular Weight | 618.63 g/mol | |

| Appearance | Solid powder |

Synthesis of this compound

The synthesis of this compound was first reported by Caroff et al. in the Journal of Medicinal Chemistry in 2015. While the detailed, step-by-step experimental procedure is proprietary, the overall synthetic strategy can be outlined in three main parts: the synthesis of the key fragments and their subsequent coupling.

Plausible Synthetic Scheme:

The synthesis involves the preparation of three key intermediates:

-

Intermediate 1: A protected (R)-aminophosphonic acid derivative with a piperazine carbamate side chain.

-

Intermediate 2: 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid.

-

Intermediate 3: A suitable protecting group strategy for the phosphonic acid.

The general approach involves the coupling of the piperazine carbamate fragment to an N-protected aminophosphonic acid. Following deprotection of the amino group, the resulting intermediate is then coupled with the functionalized pyrimidine carboxylic acid. The final step involves the deprotection of the phosphonic acid to yield this compound.

Mechanism of Action: P2Y12 Receptor Antagonism

This compound exerts its antiplatelet effect by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.

P2Y12 Signaling Pathway:

-

Agonist Binding: ADP, released from dense granules of activated platelets or damaged cells, binds to the P2Y12 receptor.

-

G-protein Activation: This binding activates the associated Gi protein, leading to the dissociation of its α and βγ subunits.

-

Downstream Signaling: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.

-

Platelet Aggregation: The overall effect is the activation of the glycoprotein IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation, as well as further platelet activation and degranulation.

-

Inhibition by this compound: this compound competitively binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking the entire downstream signaling cascade, ultimately inhibiting platelet aggregation.

Experimental Data

In Vitro Potency

This compound demonstrates potent inhibition of platelet aggregation in in vitro assays.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Assay |

| IC50 | 8 nM | ADP-induced platelet aggregation |

Preclinical Efficacy

Preclinical studies in animal models have demonstrated the antithrombotic efficacy of this compound.

Table 3: Preclinical Efficacy in Rat FeCl3-Induced Thrombosis Model

| Treatment | Dose | Effect | Reference(s) |

| This compound | 0-0.1 mg/kg (IV) | Dose-dependent prevention of thrombotic occlusions | |

| This compound vs. Ticagrelor | Equipotent doses | This compound caused significantly less bleeding | |

| This compound vs. Clopidogrel | Equipotent doses | This compound displayed a wider therapeutic window |

Clinical Pharmacokinetics and Pharmacodynamics

Phase I and II clinical trials have provided initial data on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in humans.

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Subcutaneous this compound in Patients with Chronic Coronary Syndromes

| Parameter | This compound 8 mg | This compound 16 mg | Placebo | Reference(s) |

| Time to Peak Plasma Concentration | ~30 min | ~30 min | N/A | |

| P2Y12 Reaction Units (PRU) at 15 min (mean ± SD) | 10 ± 25 | 4 ± 10 | 163 ± 73 | |

| Pharmacodynamic Responders at 30 min | 89% | 90% | 16% |

Experimental Protocols

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats

This widely used model assesses the in vivo antithrombotic efficacy of a compound.

Objective: To evaluate the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats following injury with ferric chloride.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with 2% isoflurane). A midline cervical incision is made to expose the right common carotid artery, which is carefully dissected from the surrounding tissues.

-

Drug Administration: this compound or vehicle is administered intravenously (e.g., via a tail vein catheter) as a bolus or continuous infusion before the induction of thrombosis.

-

Thrombus Induction: A piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 35-50%) is applied topically to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

-

Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery distal to the site of injury to continuously monitor blood flow. The time to occlusion (cessation of blood flow) is recorded.

-

Data Analysis: The time to occlusion is compared between the treatment and vehicle groups. A longer time to occlusion in the treatment group indicates an antithrombotic effect. The weight of the thrombus can also be measured post-mortem.

In Vitro Platelet Aggregation Assay (Light Transmittance Aggregometry - LTA)

LTA is a gold-standard method to assess platelet function in vitro.

Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation.

Methodology:

-

Sample Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 150-200 g for 15 minutes). Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.

-

Assay Procedure:

-

PRP is placed in a cuvette in an aggregometer and stirred at 37°C.

-

A baseline light transmittance is established using PRP (0% aggregation) and PPP (100% aggregation).

-

This compound at various concentrations or vehicle is pre-incubated with the PRP.

-

A platelet agonist, such as ADP (e.g., 20 µM), is added to induce aggregation.

-

-

Data Acquisition: The instrument measures the change in light transmittance as platelets aggregate. The maximum platelet aggregation (%) is recorded.

-

Data Analysis: The percentage inhibition of platelet aggregation is calculated for each concentration of this compound compared to the vehicle control. An IC50 value (the concentration of drug that inhibits 50% of the maximal aggregation) is determined.

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

Objective: To determine the plasma concentration of this compound for pharmacokinetic studies.

Methodology (Representative Protocol):

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (a stable isotope-labeled version of this compound or a structurally similar molecule) is added to the plasma samples, calibrators, and quality control samples.

-

Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

-

Chromatographic Separation (LC):

-

The supernatant is injected into an ultra-high-performance liquid chromatography (UPLC) system.

-

Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.

-

-

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of this compound in the unknown samples are then determined from this curve.

Conclusion

This compound (ACT-246475) is a promising P2Y12 receptor antagonist with a distinct chemical structure and a mechanism of action that allows for rapid, potent, and reversible inhibition of platelet aggregation. Preclinical and early-phase clinical data suggest a favorable efficacy and safety profile, particularly its potential for a wider therapeutic window compared to other antiplatelet agents. The experimental protocols described herein are fundamental to the non-clinical and clinical development of this compound and similar antithrombotic drugs. Further research and ongoing late-stage clinical trials will continue to elucidate the full therapeutic potential of this compound in the management of acute coronary syndromes.

References

- 1. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of Selatogrel: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Selatogrel, a potent and reversible P2Y12 receptor antagonist. This compound is under investigation for the rapid treatment of acute myocardial infarction. This document details its mechanism of action, binding kinetics, and its effects on platelet function, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and cardiovascular pharmacology.

Mechanism of Action: A Dual-Role Antagonist

This compound distinguishes itself through a dual mechanism of action at the P2Y12 receptor. It acts as a competitive antagonist by directly competing with the endogenous agonist adenosine diphosphate (ADP) for the same binding site.[1] Furthermore, this compound exhibits inverse agonism , meaning it can inhibit the constitutive, baseline activity of the P2Y12 receptor in the absence of an agonist.[2] This is achieved by stabilizing the inactive conformation of the receptor.[2]

P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in platelet activation and thrombus formation. Upon binding of its endogenous ligand ADP, the P2Y12 receptor couples to inhibitory G proteins (Gi), which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels alleviate the inhibition of protein kinase A (PKA), ultimately resulting in platelet activation and aggregation.

Quantitative Analysis of this compound's In Vitro Activity

The potency of this compound has been quantified through various in vitro assays, providing key metrics for its antagonist activity.

| Parameter | Description | Value | Assay Conditions |

| IC50 | The concentration of this compound that inhibits 50% of ADP-induced platelet aggregation. | 7.9 nM[3] | Human platelet-rich plasma, ADP as agonist. |

| Kd | The equilibrium dissociation constant, representing the affinity of this compound for the P2Y12 receptor. | 3.5 nM[3] | Radioligand binding assay. |

Note: The potency of reversible P2Y12 receptor antagonists like this compound can be influenced by the calcium concentration in the assay medium. In conditions with physiological calcium, this compound demonstrates a 3-fold higher potency in inhibiting ADP-induced platelet aggregation compared to low calcium conditions.

Detailed Experimental Protocols

The following sections outline the methodologies for key in vitro experiments used to characterize this compound.

Radioligand Binding Assay for P2Y12 Receptor Affinity

This assay determines the binding affinity of this compound to the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Human platelet membranes or cells expressing the P2Y12 receptor.

-

[³H]-2MeSADP (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of [³H]-2MeSADP with platelet membranes in the presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Light Transmittance Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

ADP solution (agonist, typically 5-20 µM final concentration).

-

This compound solutions of varying concentrations.

-

Aggregometer.

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the baseline of the aggregometer to 0% light transmission with PRP and 100% with PPP.

-

Pre-incubate PRP with different concentrations of this compound or vehicle control.

-

Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 10 µM).

-

Record the change in light transmittance over time.

-

The percentage of aggregation is calculated, and the IC50 value for this compound is determined from the dose-response curve.

VASP Phosphorylation Assay by Flow Cytometry

This assay assesses the phosphorylation state of the vasodilator-stimulated phosphoprotein (VASP), an intracellular marker of P2Y12 receptor activity. Inhibition of the P2Y12 receptor leads to increased VASP phosphorylation.

Materials:

-

Human whole blood or PRP.

-

Prostaglandin E1 (PGE1) to stimulate cAMP production.

-

ADP to inhibit cAMP production via P2Y12.

-

Fixation and permeabilization buffers.

-

Fluorescently labeled antibodies against phosphorylated VASP (p-VASP) and a platelet-specific marker (e.g., CD61).

-

Flow cytometer.

Procedure:

-

Incubate blood or PRP samples with this compound or vehicle.

-

Treat samples with PGE1 alone or a combination of PGE1 and ADP.

-

Fix and permeabilize the platelets.

-

Stain with fluorescently labeled anti-p-VASP and anti-CD61 antibodies.

-

Analyze the samples by flow cytometry to quantify the level of VASP phosphorylation in the platelet population.

-

A Platelet Reactivity Index (PRI) can be calculated to quantify the degree of P2Y12 inhibition.

Mechanism of Action: Competitive Antagonism and Inverse Agonism

The following diagram illustrates the dual mechanism of this compound's action on the P2Y12 receptor.

References

- 1. The potency of this compound, a reversible antagonist of the P2Y12 receptor, is affected by calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inverse agonist efficacy of this compound blunts constitutive P2Y12 receptor signaling by inducing the inactive receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Unraveling the Preclinical Journey of Selatogrel: A Technical Guide to its Pharmacokinetics in Animal Models

For Immediate Release

ALLSCHWIL, Switzerland – November 26, 2025 – This in-depth guide provides a comprehensive overview of the preclinical pharmacokinetics of selatogrel (formerly ACT-246475), a potent and reversible P2Y12 receptor antagonist, in various animal models. Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's profile before its transition to clinical evaluation.

This compound, developed by Idorsia Pharmaceuticals, is under investigation for the rapid and potent inhibition of platelet aggregation. Its preclinical development involved extensive studies in rodent and non-rodent species to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Parameters

While specific quantitative data on the pharmacokinetics of this compound in animal models is not extensively published in publicly available literature, the following table summarizes the qualitative findings and highlights the key characteristics observed in preclinical species. It is important to note that much of the detailed quantitative data resides within internal documentation of the developing pharmaceutical company.

| Animal Model | Route of Administration | Key Pharmacokinetic/Pharmacodynamic Observations | Reference |

| Rat | Subcutaneous | - Rapid onset of antithrombotic effect in a ferric chloride-induced thrombosis model.[1][2][3] - Favorable bleeding risk profile compared to other P2Y12 inhibitors.[1] | [1] |

| Mouse | Subcutaneous | - Rapid absorption leading to inhibition of platelet function within 10 minutes. - Effective in dissolving preformed platelet thrombi in intravital microscopy studies. | |

| Guinea Pig | Subcutaneous | - Rapidly blunted ongoing thrombosis in a modified Folts thrombosis model, demonstrating a swift onset of action. |

Experimental Protocols

The preclinical evaluation of this compound involved established animal models to assess its antithrombotic efficacy and pharmacokinetic profile. The methodologies for key experiments are detailed below.

Ferric Chloride-Induced Thrombosis Model in Rats

This model is a standard method for evaluating the efficacy of antithrombotic agents in vivo.

Objective: To assess the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized. The carotid artery is surgically exposed and isolated.

-

Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the surface of the carotid artery for a specific duration. The FeCl₃ induces oxidative injury to the vessel wall, initiating a thrombotic cascade.

-

Drug Administration: this compound is administered subcutaneously at various doses prior to the application of ferric chloride. A vehicle control group is also included.

-

Measurement of Blood Flow: A Doppler flow probe is placed on the artery distal to the site of injury to continuously monitor blood flow.

-

Endpoint: The primary endpoint is the time to occlusion, defined as the time from the application of ferric chloride until blood flow ceases. The efficacy of this compound is determined by its ability to prolong the time to occlusion or prevent it altogether compared to the vehicle control.

Modified Folts Thrombosis Model in Guinea Pigs

This model assesses the effect of an antithrombotic agent on existing, actively forming thrombi.

Objective: To evaluate the ability of this compound to inhibit ongoing thrombosis in the carotid artery of guinea pigs.

Methodology:

-

Animal Preparation: Guinea pigs are anesthetized, and the carotid artery is exposed.

-

Induction of Thrombosis: The artery is stenosed by applying a ligature to create turbulent blood flow. A vessel crusher is used to induce endothelial injury, initiating thrombus formation.

-

Monitoring of Thrombus Formation: A Doppler flow probe monitors the cyclical flow variations (CFVs) that are characteristic of thrombus formation and embolization.

-

Drug Administration: Once stable CFVs are established, this compound or a vehicle is administered subcutaneously.

-

Endpoint: The primary endpoint is the reduction or cessation of CFVs, indicating the inhibition of ongoing thrombosis.

Signaling Pathway of this compound

This compound exerts its antithrombotic effect by targeting the P2Y12 receptor, a key player in platelet activation and aggregation. The diagram below illustrates the signaling pathway.

Conclusion

The preclinical data from rat, mouse, and guinea pig models consistently demonstrate that subcutaneously administered this compound has a rapid onset of action, leading to potent antithrombotic effects. These findings, derived from established experimental protocols, provided a strong rationale for its advancement into clinical trials. While detailed quantitative pharmacokinetic parameters from these animal studies are not widely disseminated, the qualitative evidence underscores its favorable profile for acute antithrombotic therapy. This guide serves as a foundational resource for professionals in the field, summarizing the critical preclinical pharmacokinetic and pharmacodynamic characteristics of this compound.

References

- 1. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The P2Y12 Receptor Antagonist this compound Dissolves Preformed Platelet Thrombi In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Pharmacodynamics of Selatogrel: A Deep Dive into its Antiplatelet Effects

For Researchers, Scientists, and Drug Development Professionals

Selatogrel (formerly known as ACT-246475) is a novel, potent, and selective P2Y12 receptor antagonist demonstrating a rapid and reversible inhibition of platelet function.[1][2][3] Its subcutaneous administration allows for a swift onset of action, making it a promising agent for the management of acute coronary syndromes (ACS).[1][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative effects on platelet aggregation, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the P2Y12 Receptor

This compound functions by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor plays a pivotal role in platelet activation and aggregation. When adenosine diphosphate (ADP) binds to the P2Y12 receptor, it triggers a cascade of intracellular signaling events that ultimately lead to the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. The activated GPIIb/IIIa receptor facilitates platelet aggregation by binding to fibrinogen, leading to thrombus formation. By antagonizing the P2Y12 receptor, this compound effectively blocks ADP-induced platelet aggregation and subsequent clot formation.

A key characteristic of this compound is its reversible binding, which allows for a more controlled and potentially safer antiplatelet effect compared to irreversible inhibitors. This reversibility means that its antiplatelet effects diminish as the drug is cleared from the body.

Quantitative Effects on Platelet Function

Clinical studies have demonstrated a rapid, potent, and dose-dependent inhibition of platelet aggregation following subcutaneous administration of this compound. The antiplatelet effect is observed as early as 15 minutes post-injection.

Phase II Clinical Trial Data in Patients with Acute Myocardial Infarction (AMI)

A study involving patients with AMI evaluated the efficacy of 8 mg and 16 mg single subcutaneous doses of this compound. Platelet function was assessed using the VerifyNow P2Y12 assay, which measures P2Y12 reaction units (PRU). A lower PRU value indicates a higher level of platelet inhibition.

| Time Point | Dose | Median PRU (Range) | Responder Rate† (%) | 97.5% CI |

| 15 min | 8 mg | 51 (4 to 208) | 75 | 58% to 100% |

| 16 mg | 9 (2 to 175) | 91 | 80% to 100% | |

| 30 min | 8 mg | - | 91 | 80% to 100% |

| 16 mg | - | 96 | 87% to 100% | |

| 60 min | 8 mg | - | 75 | 58% to 100% |

| 16 mg | - | 96 | 87% to 100% |

† Responders were defined as patients having PRU <100.

Phase II Clinical Trial Data in Patients with Chronic Coronary Syndromes (CCS)

In a study with patients on background oral antiplatelet therapy, subcutaneous this compound demonstrated rapid and potent platelet inhibition.

| Time Point | Treatment | Mean PRU (± SD) |

| 15 min | This compound 8 mg | 10 ± 25 |

| This compound 16 mg | 4 ± 10 | |

| Placebo | 163 ± 73 |

At 30 minutes post-dose, 89% of patients receiving 8 mg and 90% of those receiving 16 mg of this compound were classified as responders (PRU <100), compared to 16% in the placebo group. The inhibitory effect was sustained for at least 8 hours and was reversible within 24 hours.

Experimental Protocols

The evaluation of this compound's effect on platelet function has primarily relied on two established methods: the VerifyNow P2Y12 assay and Light Transmittance Aggregometry (LTA).

VerifyNow P2Y12 Assay

This is a point-of-care, whole-blood assay designed to measure the reactivity of the P2Y12 receptor.

Methodology:

-

Blood Collection: Whole blood is collected in a tube containing 3.2% sodium citrate.

-

Assay Principle: The assay cartridge contains ADP and other reagents. When the blood sample is added, ADP induces platelet aggregation.

-

Measurement: The instrument measures the rate and extent of platelet aggregation by detecting changes in light transmission.

-

Reporting: The results are reported in P2Y12 Reaction Units (PRU).

Light Transmittance Aggregometry (LTA)

LTA is considered the gold standard for in vitro assessment of platelet aggregation.

Methodology:

-

Blood Collection and Preparation: Blood is collected in tubes with 3.8% tri-sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed (e.g., 240g for 10 minutes) at room temperature. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.

-

Assay Procedure:

-

PRP is placed in a cuvette in an aggregometer.

-

A baseline light transmission is established.

-

An agonist, such as ADP (typically 20 µmol/L), is added to induce platelet aggregation.

-

As platelets aggregate, the light transmission through the PRP increases.

-

-

Data Analysis: The change in light transmission over time is recorded, and the maximum platelet aggregation is determined. The results are often expressed as a percentage of aggregation, with 100% being the light transmission through PPP.

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved in this compound's mechanism of action and its evaluation, the following diagrams are provided.

Caption: this compound's mechanism of action on the platelet P2Y12 signaling pathway.

Caption: A generalized workflow for Light Transmittance Aggregometry (LTA).

Conclusion

This compound is a promising subcutaneously administered P2Y12 receptor antagonist with a rapid and potent antiplatelet effect. Its reversible mechanism of action and consistent pharmacodynamic profile make it a valuable candidate for the early management of thrombotic events in patients with ACS. The data from clinical trials, supported by robust experimental protocols, provide a strong foundation for its ongoing development and potential integration into clinical practice. Further phase III studies will be crucial in establishing its long-term safety and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | ACT-246475 | P2Y12 receptor antagonist | TargetMol [targetmol.com]

- 4. What is this compound used for? [synapse.patsnap.com]

Selatogrel's Interaction with the P2Y12 Receptor: A Deep Dive into Binding Affinity and Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Selatogrel (formerly ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation.[1][2][3] As a member of the 2-phenylpyrimidine-4-carboxamide class of molecules, this compound is under development for subcutaneous administration in the context of acute coronary syndromes (ACS), such as acute myocardial infarction (AMI).[2][4] Its rapid onset of action and reversible nature offer a promising therapeutic window for the acute management of thrombotic events. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to its molecular target, the P2Y12 receptor, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Targeting the P2Y12 Receptor

This compound exerts its antiplatelet effect by directly competing with adenosine diphosphate (ADP) for binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet aggregation and thrombus formation. By blocking ADP binding, this compound effectively prevents this cascade, thereby inhibiting platelet aggregation. Recent studies have also characterized this compound as an inverse agonist of the P2Y12 receptor, meaning it can inhibit the receptor's basal or constitutive activity in the absence of an agonist. This is achieved by stabilizing the inactive conformation of the receptor. A co-crystal structure of this compound bound to the P2Y12 receptor has confirmed that it stabilizes the inactive basal state of the receptor.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, the Gi protein is activated, leading to two primary downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to reduced protein kinase A (PKA) activity, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is permissive for the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.

-

Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunit of the G protein activates PI3K, which catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the activation of Akt (protein kinase B) and subsequent downstream signaling that contributes to the stabilization of the active conformation of the GPIIb/IIIa receptor.

Ultimately, both pathways converge on the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, which mediates the binding of fibrinogen and von Willebrand factor, leading to the formation of a stable platelet plug.

P2Y12 Receptor Signaling Pathway

Binding Affinity and Kinetics of this compound

The interaction of this compound with the P2Y12 receptor has been characterized by its high binding affinity and rapid kinetics. The following tables summarize the key quantitative data from various in vitro and ex vivo studies.

Binding Affinity Data

| Parameter | Value | Species/System | Method | Reference |

| IC50 | 7.9 nM | Human Platelet-Rich Plasma | ADP-induced Platelet Aggregation | |

| 4.8 nmol/L | CHO cells expressing P2Y12 | Not Specified | ||

| 31 nmol/L | Human Platelet-Rich Plasma | Light Transmittance Aggregometry (3 µmol/L ADP) | ||

| 14 nM | Not Specified | Light Transmission Aggregometry | ||

| Kd | 3.5 nM | Not Specified | Reversible Binding Mode | |

| 1.5 nM | Not Specified | Binding Studies |

Binding Kinetics Data

Currently, specific kon (association rate constant) and koff (dissociation rate constant) values for this compound binding to the P2Y12 receptor are not widely published in the reviewed literature. However, the rapid onset and offset of action observed in clinical studies suggest fast association and dissociation kinetics.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding and functional effects of this compound on the P2Y12 receptor.

Radioligand Binding Assay (Representative Protocol)

This assay is employed to determine the binding affinity (Kd) and inhibitory constant (Ki) of this compound for the P2Y12 receptor.

Objective: To quantify the direct interaction between this compound and the P2Y12 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human P2Y12 receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled P2Y12 antagonist (e.g., [3H]-selatogrel or another suitable radioligand).

-

Unlabeled this compound for competition binding.

-

Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at room temperature for a specified period to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound. The data are then fitted to a one-site competition binding model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Light Transmittance Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in platelet-rich plasma (PRP).

Objective: To measure the ability of this compound to inhibit ADP-induced platelet aggregation.

Materials:

-

Freshly drawn whole blood collected in sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared by centrifugation.

-

ADP solution (agonist).

-

This compound or vehicle control.

-

Aggregometer.

Procedure:

-

Sample Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

-

Baseline Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Pipette a known volume of PRP into a cuvette with a stir bar and pre-incubate with either this compound or vehicle at 37°C.

-

Aggregation Induction: Add a specific concentration of ADP to the PRP to induce aggregation.

-

Measurement: The aggregometer measures the change in light transmittance through the PRP sample as platelets aggregate. The extent of aggregation is recorded over time.

-

Data Analysis: The maximum platelet aggregation is determined and compared between this compound-treated and control samples to calculate the percent inhibition.

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay used to measure P2Y12 receptor-mediated platelet aggregation.

Objective: To provide a rapid assessment of this compound's inhibitory effect on P2Y12 function.

Materials:

-

VerifyNow instrument.

-

VerifyNow P2Y12 assay cartridge.

-

Freshly drawn whole blood collected in a Greiner 3.2% sodium citrate tube.

Procedure:

-

Cartridge Insertion: Insert the VerifyNow P2Y12 cartridge into the instrument.

-

Sample Collection: Collect a whole blood sample in the specified collection tube.

-

Assay Initiation: The instrument automatically dispenses the blood sample into the cartridge. The cartridge contains fibrinogen-coated beads and ADP to induce platelet aggregation.

-

Measurement: The instrument measures the change in light transmittance as platelets aggregate and bind to the beads.

-

Result Reporting: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition. The percent inhibition can also be calculated relative to a baseline measurement.

Logical Relationship of this compound's Binding Characteristics

Conclusion

This compound is a potent and selective P2Y12 receptor antagonist with a high binding affinity and rapid, reversible binding kinetics. These pharmacological properties translate into a rapid onset and offset of platelet inhibition, making it a promising agent for the acute management of thrombotic events in patients with acute coronary syndromes. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to further understand and develop this novel antiplatelet therapy.

References

Molecular Modeling of Selatogrel and P2Y12 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular interactions between Selatogrel, a potent and reversible P2Y12 receptor antagonist, and its target, the P2Y12 receptor. This document outlines the critical role of the P2Y12 receptor in thrombosis, the mechanism of action of this compound, and the molecular modeling approaches used to characterize this interaction.

Introduction: The P2Y12 Receptor and the Advent of this compound

The P2Y12 receptor, a G-protein coupled receptor (GPCR), is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapies.[1] When activated by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to thrombus formation.[2][3] Antiplatelet agents targeting this receptor are crucial in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events.[1]

This compound (formerly ACT-246475) is a novel, highly selective, and reversible P2Y12 receptor antagonist developed for subcutaneous administration.[4] Its rapid onset of action makes it a promising therapeutic option in emergency situations like acute myocardial infarction (AMI). Unlike irreversible thienopyridine inhibitors such as clopidogrel and prasugrel, this compound's reversible binding offers a more flexible therapeutic window.

The P2Y12 Signaling Pathway

The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular events. The receptor is coupled to the inhibitory G-protein, Gαi. Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation.

Simultaneously, the Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as protein kinase B). This pathway contributes to the amplification of platelet aggregation and granule secretion. Ultimately, these signaling events result in the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.

Molecular Interaction of this compound with the P2Y12 Receptor

This compound is a 2-phenylpyrimidine-4-carboxamide analog that acts as a potent, reversible, and selective antagonist of the P2Y12 receptor. Binding studies with radiolabeled this compound have demonstrated that it is a competitive antagonist of ADP binding to the P2Y12 receptor.

Structural studies have revealed that this compound binds to the P2Y12 receptor, stabilizing it in an inactive conformation. This is consistent with findings that this compound acts as an inverse agonist, meaning it can inhibit the basal, constitutive activity of the P2Y12 receptor in the absence of an agonist. This inverse agonism is demonstrated by this compound's ability to increase basal cAMP levels in human platelets. The co-crystal structure of this compound bound to the P2Y12 receptor shows that it occupies a pocket spanning from helix III to VII, sterically overlapping with the proposed binding site for ADP.

Pharmacokinetic and pharmacodynamic modeling has been employed to understand the interaction of this compound with the P2Y12 receptor, especially when transitioning to oral P2Y12 antagonists. These models incorporate a receptor-pool compartment where multiple drugs can bind concurrently, either reversibly or irreversibly.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with the P2Y12 receptor.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Species | Assay Conditions | Reference |

| Binding Affinity (Kd) | 3.5 nM | Human | Reversible binding mode | |

| Binding Affinity (Kd) | 1.5 nM | Human | Radioligand binding studies | |

| IC50 (ADP-induced platelet aggregation) | 14 nM | Human | Light Transmission Aggregometry |

Table 2: Pharmacodynamic Effects of this compound from Phase 2 Clinical Trials

| Dose | Primary Endpoint (PRU < 100 at 30 min) | Onset of Action (PRU < 100 at 15 min) | Sustained Effect (PRU < 100 at 60 min) | Reference |

| 8 mg | 91% of patients | 75% of patients | 75% of patients | |

| 16 mg | 95-96% of patients | 91% of patients | 96% of patients |

PRU: P2Y12 Reaction Units, a measure of platelet reactivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2Y12 receptor antagonists. Below are outlines of key experimental protocols used in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound for its receptor.

Objective: To quantify the direct interaction between radiolabeled this compound and the P2Y12 receptor.

Materials:

-

Membranes from cells expressing the human P2Y12 receptor.

-

Radiolabeled this compound (e.g., [3H]this compound).

-

Non-radiolabeled this compound or another P2Y12 antagonist for competition studies.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with increasing concentrations of radiolabeled this compound in the assay buffer. For competition assays, incubate with a fixed concentration of radiolabeled this compound and increasing concentrations of non-radiolabeled this compound.

-

Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation binding, or the Ki (inhibitory constant) for competition binding.

Platelet Aggregation Assays

These functional assays measure the ability of a compound to inhibit ADP-induced platelet aggregation.

Objective: To measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Materials:

-

Platelet-rich plasma (PRP) prepared from fresh whole blood.

-

Platelet-poor plasma (PPP) as a reference.

-

ADP solution as the agonist.

-

This compound or other test compounds.

-

Aggregometer.

Procedure:

-

Preparation: Place PRP in a cuvette with a stir bar in the aggregometer and allow it to equilibrate.

-

Baseline: Establish a baseline light transmittance with PRP. Set 100% transmittance with PPP.

-

Incubation: Add this compound or vehicle control to the PRP and incubate for a specified time.

-

Aggregation: Add ADP to induce platelet aggregation and record the change in light transmittance over time.

-

Data Analysis: The maximum aggregation is determined, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of aggregation) is calculated.

This is a point-of-care, whole-blood assay to measure P2Y12-mediated platelet reactivity.

Objective: To provide a rapid and specific measure of P2Y12 receptor inhibition.

Materials:

-

VerifyNow P2Y12 assay cartridge.

-

Fresh whole blood collected in a 3.2% sodium citrate tube.

-

VerifyNow instrument.

Procedure:

-

Sample Collection: Collect a whole blood sample following standard procedures.

-

Assay Cartridge: The cartridge contains fibrinogen-coated beads, ADP as the agonist, and prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor.

-

Measurement: The instrument measures the change in light transmittance as activated platelets bind to the fibrinogen-coated beads, causing agglutination.

-

Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition. The instrument can also calculate the percentage of inhibition based on a baseline measurement.

Conclusion

This compound represents a significant advancement in antiplatelet therapy, offering rapid, potent, and reversible inhibition of the P2Y12 receptor. Molecular modeling and structural studies have provided a detailed understanding of its interaction with the P2Y12 receptor, revealing a competitive, reversible binding mode and inverse agonist activity. The quantitative data from binding and functional assays underscore its high potency. The experimental protocols outlined in this guide are fundamental to the continued investigation and clinical application of this compound and other P2Y12 inhibitors. This comprehensive understanding of the molecular interactions of this compound is vital for optimizing its therapeutic use and for the future development of novel antiplatelet agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Selatogrel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selatogrel (ACT-246475) is a potent, reversible, and selective P2Y12 receptor antagonist under development for the subcutaneous treatment of acute myocardial infarction (AMI).[1][2] Its rapid onset of action following subcutaneous administration aims to address the critical time gap between the onset of AMI symptoms and first medical intervention.[3] This technical guide summarizes the key findings from early-phase clinical trials, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions by competitively and reversibly binding to the P2Y12 receptor on platelets.[1] This receptor plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation. By blocking the P2Y12 receptor, this compound effectively inhibits this pathway, which is central to thrombus formation in acute coronary syndromes.[4]

Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the inhibitory G-protein, Gαi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in preventing platelet activation. Concurrently, the βγ subunits of the G-protein activate the phosphoinositide 3-kinase (PI3K) pathway, further contributing to platelet activation and aggregation. This compound, by blocking the P2Y12 receptor, prevents these downstream signaling events.

Early-Phase Clinical Trial Data

Two key Phase 2 clinical trials have evaluated the pharmacodynamics of this compound in patients with stable coronary artery disease (CAD) and those with acute myocardial infarction (AMI).

Study in Patients with Stable Coronary Artery Disease (NCT03384966)

This multicenter, double-blind, randomized, placebo-controlled study assessed the pharmacodynamics, pharmacokinetics, tolerability, and safety of a single subcutaneous injection of this compound in 345 patients with stable CAD.

Table 1: Pharmacodynamic Response in Patients with Stable CAD

| Time Point | 8 mg this compound (n=114) PRU (mean ± SD) | 16 mg this compound (n=115) PRU (mean ± SD) | Placebo (n=116) PRU (mean ± SD) |

| Baseline | 156 ± 71 | 156 ± 77 | 155 ± 73 |

| 15 min | 10 ± 25 | 4 ± 10 | 163 ± 73 |

| 30 min | 10 ± 25 | 5 ± 10 | - |

| 2 hours | - | - | - |

| 4 hours | - | - | - |

| 8 hours | <100 | <100 | - |

| 24 hours | 144 ± 74 | 129 ± 66 | 153 ± 74 |

PRU = P2Y12 Reaction Units. A lower PRU value indicates greater platelet inhibition. Data sourced from references.

Table 2: Responder Rates in Patients with Stable CAD

| 8 mg this compound | 16 mg this compound | Placebo | |

| Responders at 30 min | 89% | 90% | 16% |

Responders were defined as patients with a PRU < 100 at 30 minutes post-dose, sustained for at least 3 hours. P<0.0001 for each this compound dose vs. placebo.

Study in Patients with Acute Myocardial Infarction (NCT03487445)

This multicenter, open-label, randomized, exploratory study assessed the onset of platelet aggregation inhibition after a single subcutaneous injection of this compound in 48 patients with AMI.

Table 3: Pharmacodynamic Response in Patients with AMI

| Time Point | 8 mg this compound PRU (mean ± SD) | 16 mg this compound PRU (mean ± SD) |

| 15 min | - | - |

| 30 min | - | - |

| 60 min | - | - |

Specific mean PRU values at each time point for the AMI study are not detailed in the provided search results, but responder rates are available.

Table 4: Responder Rates in Patients with AMI

| 8 mg this compound | 16 mg this compound | |

| Responders at 15 min | 75% | 91% |

| Responders at 30 min | 91% | 95% |

| Responders at 60 min | 75% | 96% |

Responders were defined as patients with a PRU < 100.

Experimental Protocols

The primary pharmacodynamic endpoint in these trials was the inhibition of platelet aggregation, assessed using the VerifyNow P2Y12 assay and Light Transmittance Aggregometry (LTA).

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation.

Methodology:

-

Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.

-

Assay Principle: The assay cartridge contains fibrinogen-coated microparticles and ADP as a platelet agonist. Prostaglandin E1 is also included to inhibit the P2Y1 receptor, making the assay specific to the P2Y12 pathway.

-

Procedure: The blood sample is added to the cartridge, which is then inserted into the VerifyNow instrument. The instrument automates the mixing of the sample with the reagents and measures the change in light transmittance as platelets aggregate and bind to the fibrinogen-coated beads.

-

Data Output: The extent of platelet aggregation is reported in P2Y12 Reaction Units (PRU).

Light Transmittance Aggregometry (LTA)

LTA is considered a gold-standard laboratory method for assessing platelet function.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation.

-

Assay Principle: LTA measures the increase in light transmission through a PRP sample as platelets aggregate in response to an agonist. PPP is used to set 100% light transmission (no aggregation), and PRP represents 0% transmission.

-

Procedure: PRP is placed in a cuvette with a stir bar at 37°C in an aggregometer. A platelet agonist, such as ADP (typically at a concentration of 10-20 µM for P2Y12 inhibitor testing), is added to induce aggregation. The change in light transmission is recorded over time.

-

Data Output: Results are typically expressed as the maximum percentage of aggregation.

Conclusion

Early-phase clinical trials of subcutaneous this compound have demonstrated a rapid, potent, and consistent inhibition of platelet aggregation in patients with both stable coronary artery disease and acute myocardial infarction. The pharmacodynamic effects are observed as early as 15 minutes post-administration and are sustained for several hours. These findings support the potential of this compound as an early, self-administered treatment for individuals experiencing symptoms of an acute myocardial infarction. Further investigation in Phase 3 trials is ongoing to establish the clinical efficacy and safety of this novel therapeutic agent.

References

- 1. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Selatogrel Subcutaneous Injection in a Research Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selatogrel (also known as ACT-246475) is a potent, selective, and reversible P2Y12 receptor antagonist under investigation for the rapid inhibition of platelet aggregation.[1][2][3] Its development for subcutaneous (s.c.) administration is aimed at providing a rapid onset of action, particularly in acute thrombotic events such as acute myocardial infarction (AMI).[4][5] These application notes provide a summary of key data and a generalized protocol for the subcutaneous administration of this compound in a research setting, based on published clinical trial methodologies.

Mechanism of Action

This compound functions by competitively and reversibly binding to the P2Y12 receptor on the surface of platelets. This action blocks the binding of adenosine diphosphate (ADP), a key mediator in platelet activation and aggregation. By inhibiting the P2Y12 signaling pathway, this compound effectively prevents thrombus formation.

Signaling Pathway of this compound

Caption: this compound competitively blocks the P2Y12 receptor, inhibiting ADP-mediated platelet activation.

Quantitative Data Summary

The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) data from a Phase 2, double-blind, randomized study in patients with stable coronary artery disease (sCAD) or chronic coronary syndromes (CCS) on background oral antiplatelet therapy.

Table 1: Pharmacokinetic Parameters of a Single Subcutaneous Dose of this compound

| Parameter | This compound 8 mg (Mean ± SD) | This compound 16 mg (Mean ± SD) |

| Cmax (ng/mL) | 316 ± 117 | 513 ± 171 |

| tmax (min) | 40 ± 14 | 44 ± 18 |

| Plasma Concentration at 24h (ng/mL) | 0.4 ± 0.6 | 2.1 ± 0.9 |

Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration.

Table 2: Pharmacodynamic Response (Platelet Aggregation) Measured by VerifyNow Assay

| Time Point | P2Y12 Reaction Units (PRU) (Mean ± SD) | ||

| This compound 8 mg | This compound 16 mg | Placebo | |

| Baseline | 156 ± 71 | 156 ± 77 | 155 ± 73 |

| 15 min post-dose | 10 ± 25 | 4 ± 10 | 163 ± 73 |

| 24 h post-dose | 144 ± 74 | 129 ± 66 | 153 ± 74 |

PRU: P2Y12 Reaction Units. Lower PRU values indicate greater platelet inhibition.

Table 3: Responder Rates at 30 Minutes Post-Dose

| Treatment Group | Percentage of Responders (PRU < 100) |

| This compound 8 mg | 89% |

| This compound 16 mg | 90% |

| Placebo | 16% |

A responder is defined as a patient with PRU < 100 at 30 minutes post-dose, lasting for at least 3 hours.

Experimental Protocols

The following is a generalized protocol for the subcutaneous administration of this compound for research purposes, based on methodologies from clinical trials. This protocol should be adapted to specific study requirements and conducted under appropriate ethical and regulatory guidelines.

Subject Recruitment and Screening

-

Inclusion/Exclusion Criteria: Define and apply specific inclusion and exclusion criteria based on the research question. Examples from clinical trials include:

-

Inclusion: Confirmed diagnosis of the condition being studied (e.g., stable coronary artery disease, recent AMI), age ≥ 18 years.

-

Exclusion: Increased risk of serious bleeding, history of intracranial bleed, known hypersensitivity to this compound or other P2Y12 inhibitors, recent participation in other investigational drug trials.

-

-

Informed Consent: Obtain written informed consent from all participants prior to any study-related procedures.

-

Baseline Assessments: Conduct baseline assessments including medical history, physical examination, vital signs, electrocardiogram (ECG), and baseline blood sampling for platelet function assays.

Experimental Workflow for this compound Administration and Monitoring

Caption: General workflow for a this compound clinical research study.

Materials and Equipment

-

This compound for injection (e.g., 8 mg or 16 mg doses). May be provided as a lyophilizate requiring reconstitution.

-

Placebo for injection (matching in appearance).

-

Sterile water or appropriate diluent for reconstitution.

-

Syringes and needles for subcutaneous injection.

-

Alternatively, pre-filled syringes or autoinjectors may be used.

-

Alcohol swabs.

-

Sharps disposal container.

-

Blood collection tubes (e.g., containing sodium citrate for platelet function testing).

-

Equipment for platelet function analysis (e.g., VerifyNow system, Light Transmittance Aggregometer).

-

Centrifuge for plasma separation.

-

Equipment for pharmacokinetic analysis (e.g., LC-MS/MS).

Dosing and Administration Protocol

-

Dose Preparation (if applicable): If using a lyophilized powder, reconstitute this compound or placebo with the specified volume of diluent according to the manufacturer's or study-specific instructions. Ensure complete dissolution.

-

Subject Preparation: Position the subject comfortably. Select an injection site, typically the abdomen or thigh. Clean the injection site with an alcohol swab and allow it to air dry.

-

Administration:

-

Pinch a fold of skin at the prepared site.

-

Insert the needle at a 45- to 90-degree angle.

-

Inject the full dose of this compound (e.g., 8 mg or 16 mg) or placebo subcutaneously.

-

Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad if necessary. Do not rub the site.

-

-

Post-Administration: Dispose of the syringe and needle in a sharps container. Record the time, dose, and site of administration.

Sample Collection and Processing

-

Pharmacodynamic (PD) Sampling:

-

Collect whole blood samples at specified time points (e.g., pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose).

-

Use appropriate collection tubes for the platelet function assay being performed (e.g., 3.2% sodium citrate).

-

Perform platelet function testing (e.g., VerifyNow P2Y12 assay) promptly according to the instrument manufacturer's instructions.

-

-

Pharmacokinetic (PK) Sampling:

-

Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the same time points as PD sampling.

-

Centrifuge the samples to separate plasma.

-

Store plasma samples frozen (e.g., at -70°C or below) until analysis for this compound plasma concentrations.

-

Safety Monitoring

-

Monitor subjects for adverse events (AEs), with particular attention to bleeding events and dyspnea (shortness of breath), a known transient side effect.

-

Perform regular monitoring of vital signs and ECGs as per the study protocol.

-

All AEs should be documented and graded for severity.

Data Analysis

-

Pharmacodynamic Analysis: The primary PD endpoint is often the level of platelet inhibition, measured in P2Y12 Reaction Units (PRU). Analyze changes in PRU from baseline at each post-dose time point.

-

Pharmacokinetic Analysis: Determine key PK parameters such as Cmax, tmax, and AUC (Area Under the Curve) from the plasma concentration-time data.

-

Safety Analysis: Summarize the incidence and severity of all adverse events, comparing rates between treatment and placebo groups.

Conclusion

This compound, administered subcutaneously, demonstrates a rapid and potent inhibition of platelet P2Y12 receptor function, with a reversible effect observed within 24 hours. The protocols outlined above provide a foundational framework for conducting research with this compound. Adherence to rigorous, well-defined methodologies is crucial for obtaining reliable and reproducible data in the investigation of this promising antiplatelet agent.

References

Measuring the Platelet Inhibitory Effects of Selatogrel Using the VerifyNow P2Y12 Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selatogrel (formerly ACT-246475) is a potent, selective, and reversible P2Y12 receptor antagonist under development for the emergency treatment of acute myocardial infarction (AMI).[1][2][3] Its subcutaneous administration allows for a rapid onset of action, a critical feature in the management of thrombotic events.[1][4] The VerifyNow P2Y12 assay is a point-of-care, whole-blood, turbidimetric-based optical detection assay designed to measure platelet P2Y12 receptor blockade. This document provides detailed application notes and protocols for utilizing the VerifyNow P2Y12 assay to quantify the pharmacodynamic effects of this compound.

Principle of the VerifyNow P2Y12 Assay